N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-3,4'-bipyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(1Z)-(2,5-dimethoxyphenyl)methylidene]-3’,5’-dimethyl-1’-phenyl-1H,1’H-[3,4’-bipyrazole]-5-carbohydrazide is a complex organic compound that belongs to the class of bipyrazole derivatives. This compound is characterized by its unique structure, which includes two pyrazole rings connected by a carbohydrazide linker. The presence of methoxy and dimethylphenyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-(2,5-dimethoxyphenyl)methylidene]-3’,5’-dimethyl-1’-phenyl-1H,1’H-[3,4’-bipyrazole]-5-carbohydrazide typically involves the condensation reaction of hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol or methanol, under reflux conditions. The specific steps include:
Preparation of Hydrazide: The starting material, a hydrazide, is synthesized by reacting a hydrazine derivative with an appropriate acid chloride or ester.
Condensation Reaction: The hydrazide is then reacted with 2,5-dimethoxybenzaldehyde in the presence of a catalyst, such as acetic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-(2,5-dimethoxyphenyl)methylidene]-3’,5’-dimethyl-1’-phenyl-1H,1’H-[3,4’-bipyrazole]-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy and dimethylphenyl groups can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, sulfuric acid.
Major Products
Scientific Research Applications
N’-[(1Z)-(2,5-dimethoxyphenyl)methylidene]-3’,5’-dimethyl-1’-phenyl-1H,1’H-[3,4’-bipyrazole]-5-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of high-energy materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[(1Z)-(2,5-dimethoxyphenyl)methylidene]-3’,5’-dimethyl-1’-phenyl-1H,1’H-[3,4’-bipyrazole]-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,1-diamino-3,3′,5,5′-tetranitro-4,4′-bipyrazole (DATNBP-2): Known for its high thermal stability and detonation performance.
4,4′,5,5′-tetranitro-2,2′-bis(trinitromethyl)-2H,2′H-3,3′-bipyrazole: An oxygen-rich energetic material with significant applications in high-energy materials.
Uniqueness
N’-[(1Z)-(2,5-dimethoxyphenyl)methylidene]-3’,5’-dimethyl-1’-phenyl-1H,1’H-[3,4’-bipyrazole]-5-carbohydrazide stands out due to its unique combination of methoxy and dimethylphenyl groups, which confer distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H24N6O3 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H24N6O3/c1-15-23(16(2)30(29-15)18-8-6-5-7-9-18)20-13-21(27-26-20)24(31)28-25-14-17-12-19(32-3)10-11-22(17)33-4/h5-14H,1-4H3,(H,26,27)(H,28,31)/b25-14+ |
InChI Key |
GMXCHNRGFRTAIO-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC(=C4)OC)OC |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.